![molecular formula C9H13Cl2NO B1381813 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride CAS No. 1280721-64-3](/img/structure/B1381813.png)
3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride
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Overview
Description
“3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride” is a chemical compound with the molecular formula C9H12ClNO . It is also known by other names such as “3-amino-2-(4-chlorophenyl)propan-1-ol” and has a CAS number of 21464-46-0 . The compound has a molecular weight of 185.65 g/mol .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C9H12ClNO/c10-9-3-1-7 (2-4-9)8 (5-11)6-12/h1-4,8,12H,5-6,11H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.65 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 185.0607417 g/mol . The topological polar surface area of the compound is 46.2 Ų .Scientific Research Applications
Synthesis and Biological Properties
Another area of interest is the synthesis and biological properties of derivatives of this compound. A study synthesized new derivatives and found that they exhibited pronounced anticonvulsive and some peripheral n-cholinolytic activities, although they showed no antibacterial activity. This suggests potential applications of these derivatives in the field of neurology and pharmacology (Papoyan et al., 2011).
Conformational Analyses
Further research delved into the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments. The study, which utilized X-ray diffraction analysis, provided insights into the structural nuances and hydrogen-bonding motifs of these derivatives, enriching the structural database and understanding of such compounds (Nitek et al., 2020).
Discovery of Nonpeptide Agonist
In pharmacological research, a functional cell-based screen identified a derivative of 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride as a nonpeptidic agonist of the urotensin-II receptor, indicating its potential as a drug lead and a pharmacological research tool (Croston et al., 2002).
Safety and Hazards
The compound is associated with certain hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHANBNNYUETTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride |
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